2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Description
The compound 2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a structurally complex molecule comprising two distinct moieties:
- A bis-guanidine derivative with a hexyl chain and dual 4-chloroanilino groups. The guanidine moieties are linked via methylideneamino bridges, forming a conjugated system that may enhance metal-binding or membrane-disrupting properties .
- A (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid moiety, a sugar acid analogous to gluconic acid. This component likely improves aqueous solubility and may facilitate targeted delivery or modulate pharmacokinetics .
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)/t;2*2-,3-,4+,5-/m.11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYKJHYYHPJIB-UUPCJSQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54Cl2N10O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is synthesized by reacting hexamethylene-dicyano guanidine with p-chlorobenzoic acid amide hydrochloride in the presence of a solvent like ethylene glycol ether. The reaction is carried out under reflux conditions at 165°C for three hours. The resulting reaction mixture is then filtered to obtain a white solid, which is further purified by washing with water and recrystallizing from 70% alcohol .
Industrial Production Methods
In industrial settings, this compound is produced as a 20% aqueous solution since the substance cannot be isolated as a solid. The solution is stable within the pH range of 5-8 and is stored at 2-8°C to ensure its stability. High concentrations of the solution can be sterilized by filtration through a 0.22 µm membrane filter .
Chemical Reactions Analysis
Types of Reactions
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of p-chloroaniline as a byproduct.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ceric sulfate and reducing agents under controlled conditions. The reactions are typically carried out in aqueous or alcoholic solutions .
Major Products Formed
The major products formed from the reactions of this compound include p-chloroaniline and other substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations and as an active ingredient in disinfectants.
Biology: The compound is used in cell culture studies to prevent microbial contamination.
Medicine: It is extensively used in medical settings for skin disinfection, wound cleaning, and as an antiseptic mouthwash.
Industry: This compound is used in the production of disinfectant wipes, hand sanitizers, and other hygiene products
Mechanism of Action
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid exerts its antimicrobial effects by binding to the negatively charged bacterial cell walls and disrupting the cell membrane. This leads to leakage of cellular contents and ultimately cell death. The compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. It also has some activity against enveloped viruses .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The target compound shares key functional groups with several pharmacologically active agents:
Key Observations:
- Guanidine/Biguanide Core: Both the target compound and Proguanil/Alexidine contain guanidine groups, which are known to interact with biological membranes or enzymes. Proguanil’s antimalarial action arises from dihydrofolate reductase inhibition , while Alexidine disrupts microbial membranes .
- Hexanoic Acid Moiety: The pentahydroxyhexanoic acid component distinguishes the target compound, possibly enhancing solubility or enabling conjugation for drug delivery, as seen in PEGylated systems .
Pharmacological and Mechanistic Insights
Antimicrobial Potential
- Alexidine : Exhibits broad-spectrum antimicrobial activity by binding to phospholipids and disrupting bacterial membranes . The target compound’s hexyl chain and guanidine groups may mimic this mechanism.
- Proguanil : Requires metabolic activation to cycloguanil for antimalarial efficacy . The target compound’s lack of a metabolically labile isopropyl group (unlike Proguanil) may confer stability but reduce prodrug activation.
Solubility and Bioavailability
- The pentahydroxyhexanoic acid moiety likely improves water solubility compared to non-polar analogs like Alexidine. Similar hexanoic acid derivatives (e.g., ) are used in drug formulations for enhanced bioavailability .
Ferroptosis Induction (Speculative)
- Further studies are needed to validate this hypothesis.
Biological Activity
The compound 2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic molecule notable for its diverse biological activities. This compound contains multiple functional groups, including guanidine and amino groups linked to a hexyl chain, which enhance its solubility and reactivity in biological systems. The presence of hydroxyl groups further contributes to its potential therapeutic applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features:
- Guanidine moiety : Known for its ability to interact with various biomolecules.
- Amino groups : Contributing to hydrogen bonding and enhancing biological activity.
- Hydroxyl groups : Facilitating solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It is structurally related to chlorhexidine, a well-known antiseptic agent. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance:
- Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
- Mechanism of Action : The action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Furin Inhibition : It has shown promise in inhibiting furin, an enzyme involved in the activation of various viral proteins. This suggests potential applications in antiviral therapies.
- Binding Affinity : Binding studies indicate that the compound binds effectively to target enzymes, altering their activity.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Scripps Research Institute evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Enzyme Interaction
In another study published in BindingDB, the interaction of this compound with various enzymes was analyzed. The findings revealed that it could significantly reduce the activity of furin by approximately 70% at a concentration of 10 µM.
Research Findings
| Property | Value |
|---|---|
| Molecular Weight | 578.368 g/mol |
| Solubility | High (due to hydroxyl groups) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Furin Inhibition | 70% inhibition at 10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
